![molecular formula C37H30N2 B14271073 N,N'-[Methylenedi(4,1-phenylene)]bis(N-phenylaniline) CAS No. 136482-43-4](/img/structure/B14271073.png)
N,N'-[Methylenedi(4,1-phenylene)]bis(N-phenylaniline)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-[Methylenedi(4,1-phenylene)]bis(N-phenylaniline): is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of two phenyl groups attached to a central methylene bridge, which is further connected to two aniline groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-[Methylenedi(4,1-phenylene)]bis(N-phenylaniline) typically involves the reaction of aniline with formaldehyde in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate Schiff base, which is subsequently reduced to yield the final product. The reaction conditions often include:
Temperature: Moderate temperatures (50-80°C) are usually sufficient.
Catalyst: Acidic catalysts such as hydrochloric acid or sulfuric acid.
Solvent: Common solvents include ethanol or methanol.
Industrial Production Methods: In an industrial setting, the production of N,N’-[Methylenedi(4,1-phenylene)]bis(N-phenylaniline) can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The process involves:
Continuous addition of reactants: Aniline and formaldehyde are continuously fed into the reactor.
Catalyst regeneration: The acid catalyst is regenerated and recycled to minimize waste.
Product isolation: The final product is isolated through crystallization or distillation.
Analyse Chemischer Reaktionen
Types of Reactions: N,N’-[Methylenedi(4,1-phenylene)]bis(N-phenylaniline) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the phenyl rings.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated aromatic compounds.
Wissenschaftliche Forschungsanwendungen
N,N’-[Methylenedi(4,1-phenylene)]bis(N-phenylaniline) has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential use in drug development due to its ability to interact with biological targets.
Industry: Utilized in the production of polymers and resins with enhanced thermal and mechanical properties.
Wirkmechanismus
The mechanism by which N,N’-[Methylenedi(4,1-phenylene)]bis(N-phenylaniline) exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and π-π interactions with these targets, leading to changes in their activity. The pathways involved may include:
Enzyme inhibition: The compound can inhibit the activity of certain enzymes by binding to their active sites.
Receptor modulation: It can modulate the activity of receptors by acting as an agonist or antagonist.
Vergleich Mit ähnlichen Verbindungen
- N,N’-[Methylenedi(4,1-phenylene)]bis(N-benzylformamide)
- N,N’-[Methylenedi(4,1-phenylene)]bis(4-morpholinecarboxamide)
- 1,1’-(Methylenedi-4,1-phenylene)bismaleimide
Comparison: N,N’-[Methylenedi(4,1-phenylene)]bis(N-phenylaniline) is unique due to its specific structural arrangement, which imparts distinct electronic and steric properties. Compared to similar compounds, it may exhibit different reactivity and binding affinities, making it suitable for specific applications in materials science and organic synthesis.
Eigenschaften
CAS-Nummer |
136482-43-4 |
|---|---|
Molekularformel |
C37H30N2 |
Molekulargewicht |
502.6 g/mol |
IUPAC-Name |
N,N-diphenyl-4-[[4-(N-phenylanilino)phenyl]methyl]aniline |
InChI |
InChI=1S/C37H30N2/c1-5-13-32(14-6-1)38(33-15-7-2-8-16-33)36-25-21-30(22-26-36)29-31-23-27-37(28-24-31)39(34-17-9-3-10-18-34)35-19-11-4-12-20-35/h1-28H,29H2 |
InChI-Schlüssel |
XKCPSCKPIANTKN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)CC4=CC=C(C=C4)N(C5=CC=CC=C5)C6=CC=CC=C6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy]-5-oxopentanoate](/img/structure/B14270990.png)
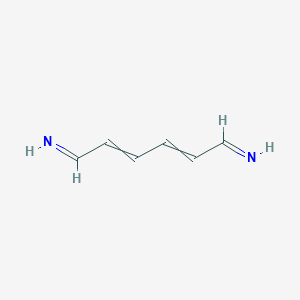
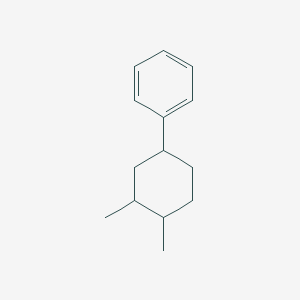
![3-[(3,4,5-Trimethoxyanilino)methylidene][1,1'-biphenyl]-2(3H)-one](/img/structure/B14271005.png)
![1-[(4-Methylphenyl)methyl]-4,4'-bipyridin-1-ium dichloride](/img/structure/B14271007.png)
![3-[4-[[(2R)-2-amino-3-sulfanylpropyl]amino]phenyl]benzoic acid](/img/structure/B14271012.png)
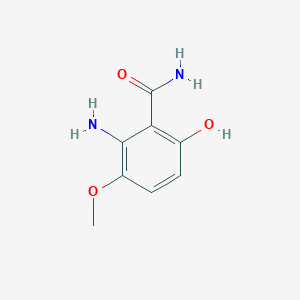
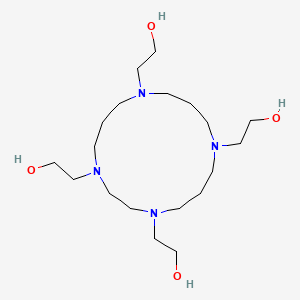
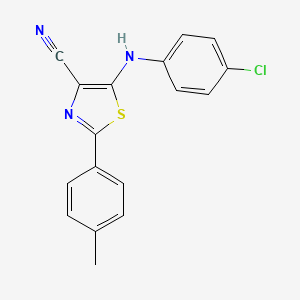
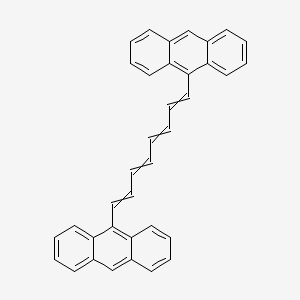
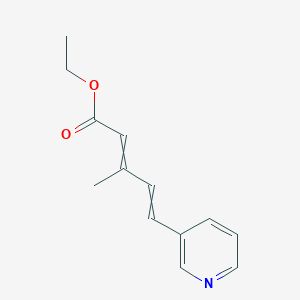
silane](/img/structure/B14271067.png)
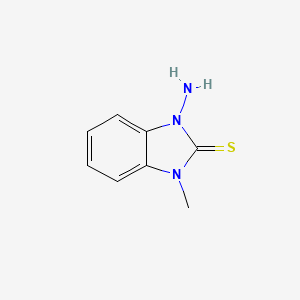
![1H-Purin-2-amine, 6-[[4-(trifluoromethyl)phenyl]methoxy]-](/img/structure/B14271074.png)
